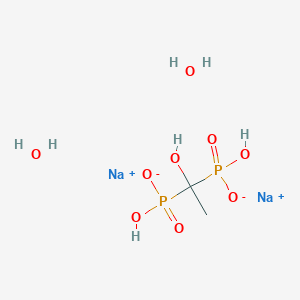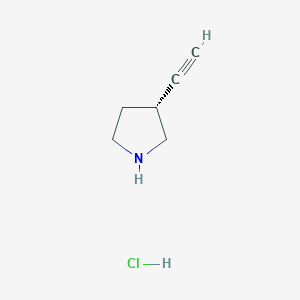![molecular formula C7H4F3N3 B12960109 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multi-component reaction strategy can be employed to selectively synthesize 5-trifluoromethyl pyrimidine derivatives . This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Aplicaciones Científicas De Investigación
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and function . This compound may also inhibit key enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Triazole-Pyrimidine Hybrids: Compounds with similar structural motifs, studied for their neuroprotective and anti-inflammatory properties.
Fluorinated Indoles: Compounds with fluorine atoms, used in various therapeutic applications.
Uniqueness
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of the pyrrole and pyrimidine rings with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-12-6-4(5)1-11-3-13-6/h1-3H,(H,11,12,13) |
Clave InChI |
AZATUTSPMFUYDX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=CN=CN=C2N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)





![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
